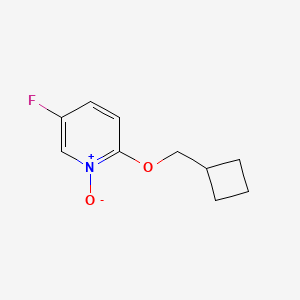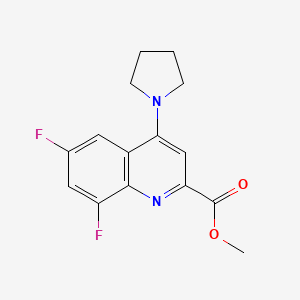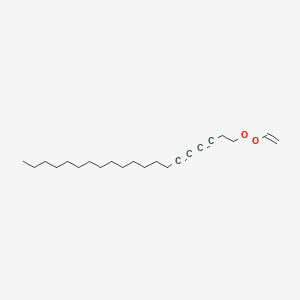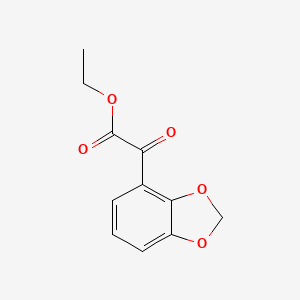
Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate is an organic compound that features a benzodioxole ring fused with an ethyl ester and a keto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate typically involves the condensation of 1,3-benzodioxole-4-carboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the keto and ester groups can form hydrogen bonds with active site residues.
類似化合物との比較
Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate can be compared with other benzodioxole derivatives such as:
2-(1,3-Benzodioxol-4-yl)ethanamine: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.
2,2-Dimethyl-1,3-benzodioxol-4-yl N-methyl-carbamate: Another benzodioxole derivative with unique applications in agriculture as a pesticide.
The uniqueness of this compound lies in its combination of the benzodioxole ring with an ethyl ester and a keto group, providing a versatile scaffold for further chemical modifications and applications.
特性
分子式 |
C11H10O5 |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H10O5/c1-2-14-11(13)9(12)7-4-3-5-8-10(7)16-6-15-8/h3-5H,2,6H2,1H3 |
InChIキー |
BIUWQLYKOADLCG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C1=C2C(=CC=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
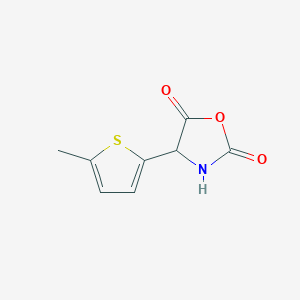
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)

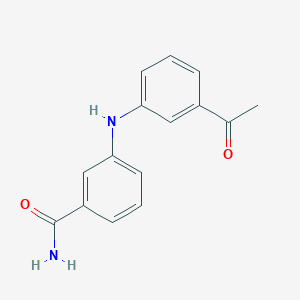
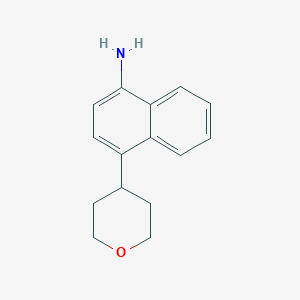
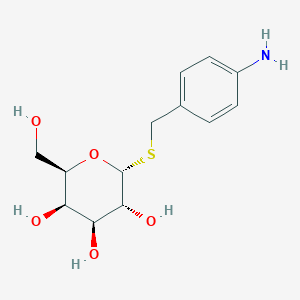

![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)

